3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide
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Overview
Description
3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzylpiperidine moiety, a sulfonyl group, a fluorine atom, and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylpiperidine Moiety: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine.
Introduction of the Sulfonyl Group: The benzylpiperidine is then reacted with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.
Amidation: The final step involves the coupling of the fluorinated intermediate with 4-isopropylphenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-((4-benzylpiperidin-1-yl)sulfonyl)-4-chloro-N-(4-isopropylphenyl)benzamide: Similar structure with a chlorine atom instead of fluorine.
3-((4-benzylpiperidin-1-yl)sulfonyl)-4-methyl-N-(4-isopropylphenyl)benzamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for specific applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN2O3S/c1-20(2)23-8-11-25(12-9-23)30-28(32)24-10-13-26(29)27(19-24)35(33,34)31-16-14-22(15-17-31)18-21-6-4-3-5-7-21/h3-13,19-20,22H,14-18H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIDTKQQRWZZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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